Syringaresinol

Beschreibung

Lirioresinol a, also known as syringa-resinol or S(8-8)S, belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Lirioresinol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lirioresinol a is primarily located in the cytoplasm. Lirioresinol a can be converted into buddlenol C. Outside of the human body, lirioresinol a can be found in alcoholic beverages and herbs and spices. This makes lirioresinol a a potential biomarker for the consumption of these food products.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 |

Source

|

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C |

Source

|

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Syringaresinol: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a furofuran lignan, is a widely distributed secondary metabolite in the plant kingdom, recognized for its significant therapeutic potential. This technical guide provides an in-depth overview of the natural sources and distribution of syringaresinol in various plant species. It summarizes quantitative data on its concentration in different plant tissues, details the experimental protocols for its extraction, isolation, and quantification, and elucidates its biosynthetic pathway and key signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of Syringaresinol in Plants

Syringaresinol is a prominent lignan formed from the dimerization of two sinapyl alcohol units.[1] It has been identified in at least 87 plant species across 40 families, indicating its widespread distribution.[2] Key plant genera known to be rich sources of syringaresinol include Acanthopanax and Albizia.[2] Additionally, it is a known constituent of various medicinal plants and dietary sources.

1.1. Major Plant Sources

Several plant species have been identified as significant sources of syringaresinol and its glucosides. These include:

-

Acanthopanax species: The dried stems of plants such as Acanthopanax divaricatus are known to contain syringaresinol.[3]

-

Albizia species: The stem bark of Albizia julibrissin is a source of syringaresinol and its glycosides.[4][5]

-

Panax ginseng (Ginseng): Notably, the berry of Panax ginseng is a particularly rich source of (+)-syringaresinol, containing significantly higher amounts than the root.[6][7]

-

Cinnamomum cassia (Cassia Cinnamon): The bark and tender stems of this plant contain syringaresinol.[8][9]

-

Rubia philippinensis: The roots of this plant are a known source of (+)-syringaresinol.[3][10]

-

Eucommia ulmoides: This plant is another source of syringaresinol.[11]

-

Cereals and Food Sources: Syringaresinol is also present in various cereals and food items, including barley.

1.2. Quantitative Distribution in Plant Tissues

The concentration of syringaresinol can vary significantly between different plant species and among various tissues within the same plant. The following tables summarize the available quantitative data for syringaresinol content in selected plant sources.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Panax ginseng | Berry Extract | Syringaresinol | ~140 µg/mL | [6] |

| Panax ginseng | Root Extract | Syringaresinol | Not detected | [6] |

Experimental Protocols

2.1. Extraction and Isolation of Syringaresinol

A general protocol for the extraction and isolation of syringaresinol from plant material is outlined below. This method is based on techniques reported for the isolation of syringaresinol from Magnolia thailandica.

2.1.1. Materials and Reagents

-

Dried and milled plant material (e.g., twigs, bark, roots)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

2.1.2. Extraction Procedure

-

Defatting: The dried and milled plant material is first defatted by extraction with hexane to remove nonpolar lipids and waxes.

-

Main Extraction: The defatted plant material is then subjected to percolation with a mixture of dichloromethane and methanol (e.g., 2:1 v/v) to extract a broad range of compounds, including lignans.[12]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

2.1.3. Isolation by Column Chromatography

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.[12]

-

Sub-fractionation: Fractions containing syringaresinol, as identified by preliminary analysis (e.g., thin-layer chromatography), are combined and further purified by repeated silica gel column chromatography using a finer gradient of solvents.

-

Crystallization: Syringaresinol can often be obtained in a pure form by crystallization from a suitable solvent, such as ethanol.[12]

2.2. Quantification of Syringaresinol by UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a highly sensitive and accurate method for the quantification of syringaresinol in plant extracts. The following is a representative protocol based on methods developed for the analysis of Acanthopanax senticosus.

2.2.1. Sample Preparation

-

Grinding: Dried plant material is powdered and passed through a sieve (e.g., No. 65 sieve).

-

Extraction: A known amount of the powdered sample (e.g., 500 mg) is extracted with a suitable solvent, such as a 1:1 mixture of methanol and water, in an ultrasonic bath at room temperature for a specified time (e.g., 20 minutes).[6]

-

Filtration: The extract is filtered, and the filtrate is collected for analysis.

2.2.2. UPLC-Q-TOF-MS Analysis

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm) is used for separation.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid)

-

Solvent B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid)

-

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: A small volume of the filtered extract (e.g., 5 µL) is injected.[6]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

-

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is used for high-resolution mass analysis.

-

Data Acquisition: Data is acquired over a specific mass range (e.g., m/z 50-2000).[6]

-

Quantification: Quantification is achieved by comparing the peak area of syringaresinol in the sample to a calibration curve generated using a pure standard of syringaresinol.

-

Biosynthesis and Signaling Pathways

3.1. Biosynthesis of Syringaresinol

The biosynthesis of syringaresinol begins with the shikimic acid pathway, a central metabolic route in plants for the production of aromatic amino acids.[10][13] This pathway provides the precursor for the phenylpropanoid pathway, which ultimately leads to the formation of sinapyl alcohol, the monomeric unit of syringaresinol.

The key steps in the biosynthesis of syringaresinol are:

-

Shikimic Acid Pathway: Erythrose-4-phosphate and phosphoenolpyruvate (PEP) are converted through a series of enzymatic reactions to chorismic acid, which is the precursor to the aromatic amino acid phenylalanine.[10][14]

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), and ferulate 5-hydroxylase (F5H), lead to the formation of sinapic acid.[10]

-

Monolignol Synthesis: Sinapic acid is then reduced to sinapaldehyde and subsequently to sinapyl alcohol by the action of 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).

-

Dimerization: Two molecules of sinapyl alcohol undergo oxidative coupling, catalyzed by laccases or peroxidases, to form syringaresinol.[5][11]

3.2. Key Signaling Pathways Modulated by Syringaresinol

Syringaresinol has been shown to exert its biological effects by modulating several key intracellular signaling pathways, most notably the NF-κB and PPARβ pathways.

3.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Syringaresinol has demonstrated anti-inflammatory effects by inhibiting this pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Syringaresinol has been shown to suppress the phosphorylation of the NF-κB signaling pathway, thereby inhibiting the translocation of the p65 subunit to the nucleus and reducing the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][3][12]

3.2.2. Activation of the PPARβ Signaling Pathway

Peroxisome proliferator-activated receptor beta (PPARβ) is a nuclear receptor that plays a crucial role in regulating cellular metabolism and differentiation. Syringaresinol has been identified as an activator of the PPARβ signaling pathway.

Syringaresinol binds to and activates PPARβ.[15] Upon activation, PPARβ forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in various metabolic processes, including lipid metabolism and energy homeostasis.

Conclusion

Syringaresinol is a widely distributed lignan in the plant kingdom with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its primary natural sources, quantitative distribution, and detailed methodologies for its analysis. The elucidation of its biosynthetic pathway from primary metabolites and its interaction with key signaling pathways, such as NF-κB and PPARβ, provides a foundation for understanding its biological activities. This information is critical for ongoing research into the pharmacological properties of syringaresinol and for the development of novel drugs and nutraceuticals. Further research is warranted to explore a wider range of plant sources for syringaresinol and to fully characterize its complex pharmacological profile.

References

- 1. The transcriptional PPARβ/δ network in human macrophages defines a unique agonist-induced activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. samples.jbpub.com [samples.jbpub.com]

- 14. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Syringaresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural and stereochemical aspects of syringaresinol, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its key signaling pathways.

Chemical Structure and Stereochemistry

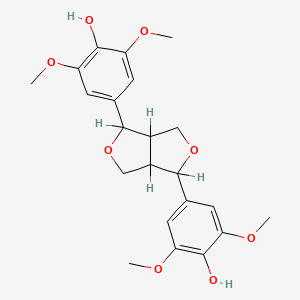

Syringaresinol is a furofuran lignan with the systematic IUPAC name (7α,7′α,8α,8′α)-3,3′,5,5′-Tetramethoxy-7,9′:7′,9-diepoxylignane-4,4′-diol.[1] Its molecular formula is C₂₂H₂₆O₈, and it has a molecular weight of 418.4 g/mol .[2] The core structure consists of a central furo[3,4-c]furan ring system to which two syringyl (4-hydroxy-3,5-dimethoxyphenyl) groups are attached.

The stereochemistry of syringaresinol is a critical aspect of its biological activity. The molecule possesses four chiral centers at the C7, C7', C8, and C8' positions of the furofuran nucleus. This gives rise to several stereoisomers, with the most common being (+)-syringaresinol and (-)-syringaresinol, which are enantiomers. The racemic mixture is denoted as (±)-syringaresinol.

The relative stereochemistry of the furofuran ring is typically a cis-fusion between the two tetrahydrofuran rings. This has been confirmed by X-ray crystallography, which shows that the bridgehead hydrogens have the same relative orientation as the aryl groups.[3][4]

Absolute Configuration

The absolute configuration of the enantiomers is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

-

(+)-Syringaresinol: The absolute configuration is (7α,7'α,8α,8'α) or, using a different nomenclature, (1S,3aR,4S,6aR).[5]

-

(-)-Syringaresinol: The absolute configuration is (7β,7'β,8β,8'β) or (1R,3aS,4R,6aS).[6]

The specific rotation ([α]D) is used to experimentally distinguish between the enantiomers.

Quantitative Structural Data

A comprehensive understanding of the molecular geometry of syringaresinol is provided by crystallographic and NMR spectroscopic data.

Crystallographic Data

The crystal structure of (-)-syringaresinol has been determined, providing precise measurements of bond lengths and angles.[3][4] The data reveals the cis-fused nature of the furofuran ring system.

Table 1: Selected Crystallographic Data for (-)-Syringaresinol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.051 |

| b (Å) | 18.106 |

| c (Å) | 8.565 |

| Z | 4 |

Data obtained from the crystallographic study of (-)-syringaresinol.[3][4]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of syringaresinol in solution. The symmetry of the molecule often leads to a simplified spectrum.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Syringaresinol (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1, 5 | 54.3 | 3.12 (m) |

| 2, 6 | 85.9 | 4.76 (d, 5.1) |

| 4a, 8a | 71.8 | 3.94 (dd, 9.2, 3.6) |

| 4b, 8b | - | 4.30 (dd, 9.2, 6.8) |

| 1', 1'' | 132.0 | - |

| 2', 6', 2'', 6'' | 102.6 | 6.61 (s) |

| 3', 5', 3'', 5'' | 147.1 | - |

| 4', 4'' | 134.7 | - |

| OMe | 56.4 | 3.89 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Isolation and Purification of (+)-Syringaresinol from Magnolia thailandica

The following protocol is adapted from the literature for the isolation and purification of (+)-syringaresinol.[7]

1. Extraction:

- Dry and mill the twigs of Magnolia thailandica.

- Defat the plant material with hexane.

- Perform percolation extraction with a 2:1 mixture of dichloromethane:methanol.

- Concentrate the extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography.

- Elute the column with a gradient of ethyl acetate in hexane.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing syringaresinol.

- Further purify the combined fractions using another silica gel column with a suitable solvent system (e.g., ethyl acetate:hexane).

3. Crystallization:

- Dissolve the purified syringaresinol fraction in a minimal amount of hot ethanol.

- Allow the solution to cool slowly to room temperature to induce crystallization.

- Collect the crystals by filtration and wash with cold ethanol.

- Dry the crystals under vacuum to obtain pure (+)-syringaresinol.

Signaling Pathways and Biological Activity

Syringaresinol exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Syringaresinol has been shown to possess potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Antioxidant Activity: Modulation of the Keap1/Nrf2 Pathway

Syringaresinol exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Syringaresinol can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes.

Conclusion

Syringaresinol is a fascinating natural product with a well-defined chemical structure and stereochemistry that are intrinsically linked to its significant biological activities. This guide has provided a detailed overview of its structural features, quantitative data, and experimental protocols for its study. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, MAPK, and Keap1/Nrf2, provides a solid foundation for further research and development of syringaresinol-based therapeutics for a range of diseases. The provided diagrams and data serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

Syringaresinol: A Technical Guide to its Mechanisms of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol (SYR) is a naturally occurring furofuran lignan found in a variety of cereals, medicinal plants, and plant-derived foods.[1][2][3] Possessing a symmetrical structure derived from the coupling of two sinapyl alcohol units, this polyphenol has garnered significant scientific interest.[3] A growing body of preclinical evidence highlights its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[3] This technical guide provides an in-depth summary of the molecular mechanisms underlying syringaresinol's actions in various cellular models, focusing on key signaling pathways and cellular processes. The information is presented to support further research and drug development efforts.

Anticancer Mechanisms of Action

Syringaresinol exhibits potent anticancer activity in cellular models, primarily through the induction of cell cycle arrest and apoptosis. These effects have been notably demonstrated in human promyelocytic leukemia (HL-60) cells.[4]

Induction of G1 Cell Cycle Arrest

Syringaresinol treatment leads to a dose- and time-dependent arrest of cancer cells in the G1 phase of the cell cycle.[4] This halt in proliferation is orchestrated by modulating the expression of key cell cycle regulatory proteins. Specifically, syringaresinol upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) p21cip1/waf1 and p27kip1.[1][4] These proteins act as brakes on the cell cycle. Concurrently, syringaresinol decreases the expression of G1-phase-associated cyclins (D1, D2, and E) and their partner cyclin-dependent kinases (CDK2, CDK4, and CDK6).[1][4] The collective action of these molecular changes prevents the cell from transitioning from the G1 to the S phase, effectively stopping proliferation.[4]

Induction of Apoptosis

Following G1 arrest, syringaresinol triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[4] This is characterized by distinct morphological changes, DNA fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Mechanistically, syringaresinol alters the balance of pro- and anti-apoptotic proteins by increasing the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspase-3, which ultimately leads to the systematic dismantling of the cell.[4]

Table 1: Effects of Syringaresinol on Cell Cycle and Apoptosis Proteins in HL-60 Cells

| Protein Target | Effect of Syringaresinol Treatment | Functional Consequence | Reference |

| p21cip1/waf1 | Increased Expression | G1 Arrest | [4] |

| p27kip1 | Increased Expression | G1 Arrest | [4] |

| CDK2, CDK4, CDK6 | Decreased Expression | G1 Arrest | [4] |

| Cyclin D1, D2, E | Decreased Expression | G1 Arrest | [4] |

| Bax/Bcl-2 Ratio | Increased | Pro-Apoptotic | [4] |

| Cytochrome c | Release from Mitochondria | Apoptosome Formation | [4] |

| Caspase-9 | Activation | Initiator Caspase | [4] |

| Caspase-3 | Activation | Executioner Caspase | [4] |

| PARP | Cleavage | Apoptosis Marker | [4] |

Experimental Protocols

1.3.1. Cell Cycle Analysis via Flow Cytometry

-

Cell Culture and Treatment: Seed HL-60 cells at a density of 1 x 10⁶ cells/mL. Treat with varying concentrations of syringaresinol or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest cells by centrifugation, wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

1.3.2. Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Treat cells with syringaresinol as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-Bcl-2, anti-caspase-3, anti-PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

Visualization of Anticancer Signaling Pathways

Caption: Syringaresinol's anticancer mechanism in HL-60 cells.

Anti-inflammatory Mechanisms of Action

Syringaresinol demonstrates significant anti-inflammatory properties across various cellular models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and IL-1β-activated chondrocytes.[5][6][7] Its primary mechanism involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of Pro-inflammatory Mediators and Enzymes

Syringaresinol effectively reduces the production of key inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][5][6][7] This inhibition occurs at both the protein and mRNA levels. The reduction in NO and PGE2 is a direct consequence of syringaresinol's ability to suppress the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] In models of osteoarthritis, syringaresinol also restrains the expression of matrix metalloproteinase-13 (MMP-13) and ameliorates the degradation of aggrecan and collagen II in chondrocytes.[6]

Suppression of the NF-κB Signaling Pathway

A central mechanism for syringaresinol's anti-inflammatory effect is the potent inhibition of the nuclear factor-kappa B (NF-κB) pathway.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, etc.). Syringaresinol prevents this activation by suppressing the phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[5][8] Interestingly, in BV2 microglia cells, the anti-inflammatory activity of syringaresinol has also been linked to its interaction with estrogen receptor β (ERβ).[8]

Modulation of MAPK Signaling

The anti-inflammatory effects of syringaresinol are also mediated, in part, by the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][9][10] MAPKs (including p38 and JNK) are upstream regulators that can influence NF-κB activation. Studies suggest that syringaresinol can activate p38 and JNK proteins, which in turn contributes to the downregulation of NF-κB in RAW 264.7 cells.[10][11]

Table 2: Inhibitory Effects of Syringaresinol on Inflammatory Markers

| Cell Model | Stimulant | Marker Inhibited | Concentration Range (µM) | Reference |

| RAW 264.7 | LPS | NO, PGE2, TNF-α, IL-1β, IL-6 | 25 - 100 | [5][7] |

| RAW 264.7 | LPS | iNOS, COX-2 (protein & mRNA) | 25 - 100 | [5][7] |

| BV2 Microglia | LPS | NO, IL-6, TNF-α, IL-1β, COX-2 | Not Specified | [8] |

| Mouse Chondrocytes | IL-1β | NO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13 | Not Specified | [6] |

Experimental Protocols

2.4.1. Measurement of Nitric Oxide (Griess Assay)

-

Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat with syringaresinol for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

2.4.2. Cytokine Measurement (ELISA)

-

Sample Collection: Collect cell culture supernatants after treatment as described above.

-

ELISA Protocol: Perform the assay using commercially available ELISA kits for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions.

-

Analysis: Briefly, coat a 96-well plate with a capture antibody. Add supernatants and standards. Add a detection antibody, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP). Add substrate and stop the reaction. Measure absorbance and calculate cytokine concentrations based on the standard curve.

Visualization of Anti-inflammatory Signaling Pathway

Caption: Syringaresinol's inhibition of the NF-κB pathway.

Antioxidant and Cytoprotective Mechanisms

Syringaresinol exerts protective effects against cellular stress through direct antioxidant activity and the modulation of key cytoprotective pathways, including Nrf2 activation and autophagy.

Direct Radical Scavenging Activity

Syringaresinol demonstrates potent direct antioxidant activity by scavenging free radicals.[12] This capacity has been quantified using standard in vitro antioxidant assays.

Table 3: In Vitro Antioxidant Activity of Syringaresinol

| Assay | EC₅₀ Value (µg/mL) | Cell Model/System | Reference |

| DPPH Radical Scavenging | 10.77 | Cell-free | [12] |

| ABTS Radical Scavenging | 10.35 | Cell-free | [12] |

Activation of the Keap1/Nrf2/ARE Pathway

A key mechanism for syringaresinol's indirect antioxidant effect is the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Syringaresinol is proposed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[13] This pathway is crucial for protecting cells, such as neonatal cardiomyocytes, from high glucose-induced oxidative stress and fibrosis.[2][11]

Induction of Autophagy

In human HaCaT keratinocytes subjected to oxidative stress (H₂O₂ treatment), syringaresinol protects against skin aging by inducing autophagy.[12] This is evidenced by an increase in the levels of LC3B, a key autophagy marker. The induction of autophagy contributes to the anti-aging effect by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9, which are responsible for degrading extracellular matrix components like collagen.[12] The inhibition of MMP-2 expression by syringaresinol was counteracted by the autophagy inhibitor 3-methyladenine (3-MA), confirming the functional link between these processes.[12]

Mitochondrial Biogenesis via PPARβ Activation

In C2C12 skeletal muscle cells, syringaresinol promotes mitochondrial biogenesis by activating the Peroxisome Proliferator-Activated Receptor β (PPARβ).[14] It moderately binds to and activates PPARβ (EC50 = 18.11 ± 4.77 µM), which in turn enhances the expression of PGC-1α and its downstream targets involved in mitochondrial function, such as CPT1 and UCP2.[14] This leads to an increase in mitochondrial replication and density, highlighting a role for syringaresinol in cellular energy metabolism.[14]

Experimental Protocols

3.5.1. DPPH Radical Scavenging Assay

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of syringaresinol.

-

Reaction: Mix 100 µL of each syringaresinol concentration with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

3.5.2. Nrf2 Nuclear Translocation via Immunofluorescence

-

Cell Culture and Treatment: Grow cells on coverslips. Treat with syringaresinol for the desired time.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking and Staining: Block with 1% BSA. Incubate with a primary antibody against Nrf2 overnight. Wash, then incubate with a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI.

-

Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope. Increased nuclear fluorescence of Nrf2 compared to the cytoplasm indicates translocation.

Visualization of Nrf2 Activation Pathway

Caption: Syringaresinol-mediated activation of the Nrf2/ARE pathway.

Neuroprotective Mechanisms of Action

Syringaresinol and its derivatives display neuroprotective properties by targeting neuroinflammation and apoptosis in neuronal cell models.

Anti-Neuroinflammatory Effects

In LPS-stimulated BV2 microglia, syringaresinol significantly reduces the production of pro-inflammatory mediators like IL-6, TNF-α, IL-1β, COX-2, and NO.[8] This effect is mediated by inhibiting the activation and nuclear translocation of NF-κB p65.[8] Furthermore, syringaresinol promotes a shift in microglia polarization from the pro-inflammatory M1 phenotype (reduced CD40 expression) towards the anti-inflammatory M2 phenotype (increased CD206 expression), contributing to the resolution of inflammation.[8]

Anti-Apoptotic Effects in Neuronal Cells

A glycoside derivative of syringaresinol, (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG), has been shown to protect PC12 cells from corticosterone-induced apoptosis, an in vitro model relevant to anxiety and depression.[15] SRG treatment improved cell viability, reduced lactate dehydrogenase (LDH) release, and inhibited apoptosis. The mechanism involves the inhibition of the mitochondrial apoptotic pathway, evidenced by an up-regulation of the anti-apoptotic protein Bcl-2 and down-regulation of the pro-apoptotic protein Bax and cytosolic Cytochrome c. This leads to reduced caspase-3 activity.[15] Additionally, SRG activates pro-survival pathways involving CREB and Brain-Derived Neurotrophic Factor (BDNF).[15]

Inhibition of Serotonin Transporter (SERT)

In a distinct mechanism relevant to depression, (-)-syringaresinol acts as a potent, noncompetitive inhibitor of the human serotonin transporter (hSERT).[16] It inhibits SERT activity with an IC₅₀ value of 0.25 ± 0.01 μM for substrate uptake.[16] This noncompetitive inhibition, which decreases the maximal velocity (Vmax) of transport without significantly affecting the substrate affinity (Km), suggests an allosteric binding site and represents a novel mechanism of action compared to conventional antidepressants.[16]

Table 4: Neuroprotective Activities of Syringaresinol and its Derivatives

| Compound | Cell Model | Effect | Key Mechanism | IC₅₀ / Concentration | Reference |

| (-)-Syringaresinol | BV2 Microglia | Anti-neuroinflammatory | NF-κB Inhibition, ERβ interaction | Not specified | [8] |

| SRG | PC12 Cells | Anti-apoptotic | Mitochondrial pathway inhibition, CREB/BDNF activation | 5, 10, 20 µM | [15] |

| (-)-Syringaresinol | hSERT-expressing cells | SERT Inhibition | Noncompetitive inhibition | 0.25 µM (uptake) | [16] |

Experimental Protocols

4.4.1. Neuronal Cell Viability (MTT Assay)

-

Cell Culture and Treatment: Seed PC12 cells in a 96-well plate. Treat with corticosterone to induce damage, with or without co-treatment of various concentrations of SRG.

-

MTT Addition: After the treatment period (e.g., 48 hours), add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

-

Measurement: Shake the plate and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Visualization of Neuroprotective Anti-Apoptotic Pathway

Caption: Neuroprotective mechanism of a syringaresinol derivative.

Conclusion

Syringaresinol is a multi-target natural compound with well-defined mechanisms of action in various cellular models. Its ability to induce cancer cell apoptosis, suppress key inflammatory signaling pathways like NF-κB, activate the cytoprotective Nrf2 response, and exert neuroprotective effects underscores its significant therapeutic potential. The data summarized in this guide, from quantitative inhibition values to detailed pathway analysis, provides a solid foundation for researchers and drug development professionals. Future investigations should focus on translating these in vitro findings into in vivo models to fully evaluate the pharmacological stability, safety, and efficacy of syringaresinol for treating a range of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

- 1. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Syringaresinol induces mitochondrial biogenesis through activation of PPARβ pathway in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (-)-Syringaresinol-4-O-β-D-glucopyranoside from Cortex Albizziae inhibits corticosterone-induced PC12 cell apoptosis and relieves the associated dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (-)-Syringaresinol Exerts an Antidepressant-like Activity in Mice by Noncompetitive Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Syringaresinol Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Syringaresinol, a furofuran lignan formed from the coupling of two sinapyl alcohol units, is a naturally occurring phytochemical found in a variety of medicinal plants and cereals.[1] This compound and its derivatives, such as its glucosides, have garnered significant attention from the scientific community for their broad spectrum of biological activities. Medical research has revealed potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, among others.[1] These properties establish syringaresinol as a promising scaffold for the development of novel therapeutics for a range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] This technical guide provides an in-depth overview of the core biological activities of syringaresinol derivatives, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways to support further research and drug development efforts.

Antioxidant Activity

Syringaresinol exhibits potent antioxidant properties, primarily through direct radical scavenging and the activation of endogenous antioxidant pathways. Its ability to neutralize reactive oxygen species (ROS) is a key mechanism underlying many of its other biological effects, including anti-aging and the mitigation of oxidative stress-related pathologies.[2]

Quantitative Data: Radical Scavenging Activity

The direct antioxidant capacity of syringaresinol has been quantified using standard in-vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal effective concentration (EC50) values demonstrate its efficiency in neutralizing these free radicals.

| Assay Type | Compound | EC50 Value (μg/mL) | Source |

| DPPH Radical Scavenging | Syringaresinol | 10.77 | [2] |

| ABTS Radical Scavenging | Syringaresinol | 10.35 | [2] |

Signaling Pathway: Nrf2/ARE Activation

Beyond direct scavenging, syringaresinol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like syringaresinol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[3][5] This mechanism provides a sustained defense against oxidative damage.

References

- 1. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Syringaresinol in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaresinol, a lignan derived from the phenylpropanoid pathway, plays a significant, multifaceted role in the defense mechanisms of plants.[1][2] This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and quantitative impact of syringaresinol in protecting plants against a range of biotic stressors, including pathogenic fungi, bacteria, viruses, and herbivores. Detailed experimental protocols for the extraction, quantification, and functional analysis of syringaresinol are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in the field.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of environmental threats. Among these, secondary metabolites are of paramount importance. Syringaresinol, a furofuran lignan, is synthesized in various plant species and has been identified as a key player in both constitutive and induced defense responses.[2][3] Its biological activities are diverse, ranging from direct antimicrobial and insecticidal effects to the modulation of host defense signaling pathways.[2][4][5] This guide aims to consolidate the current knowledge on syringaresinol's function in plant defense, offering a technical resource for researchers in phytopathology, chemical ecology, and natural product-based drug discovery.

Biosynthesis of Syringaresinol

Syringaresinol is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The core of its structure is formed through the oxidative coupling of two sinapyl alcohol monomers.[2] This dimerization is a critical step, often mediated by laccases and peroxidases, and its regulation is a key aspect of the plant's defense response.

Caption: Biosynthetic pathway of syringaresinol from phenylalanine.

Role in Plant Defense Mechanisms

Syringaresinol contributes to plant defense through a variety of mechanisms, including direct toxicity to invaders and modulation of the plant's immune response.

Antifungal Activity

Syringaresinol has demonstrated significant antifungal properties against a range of plant pathogenic fungi. Its mode of action is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Table 1: Antifungal Activity of Syringaresinol

| Fungal Species | Activity | Reference |

| Fusarium oxysporum | Mycelial growth inhibition | [6] |

| Fusarium solani | Antifungal activity | [7] |

| General Antifungal | Inhibition of various fungal pathogens | [4] |

Insecticidal and Larvicidal Activity

Syringaresinol also plays a role in defending plants against herbivorous insects. It can act as a feeding deterrent, a growth inhibitor, or a direct toxin.

Table 2: Insecticidal and Larvicidal Activity of Syringaresinol

| Insect Species | Activity | LC50 (µg/mL) | Reference |

| Culex pipiens quinquefasciatus | Larvicidal | 0.009 - 0.24 | [5] |

Antiviral Activity

Recent studies have highlighted the potential of syringaresinol and its derivatives in combating plant viruses. It is suggested that these compounds can interfere with viral replication and movement within the plant. Research has shown that syringaresinol-derived glucosides can inhibit the replication of the tobacco mosaic virus.[8]

Antioxidant Activity and Oxidative Stress Response

Upon pathogen attack or herbivore feeding, plants often experience a rapid increase in reactive oxygen species (ROS), known as the oxidative burst. Syringaresinol, as a potent antioxidant, can help to mitigate the damaging effects of excessive ROS while also potentially playing a role in ROS signaling.[4][9]

Table 3: Antioxidant Activity of Syringaresinol

| Assay | EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 10.77 | [4] |

| ABTS Radical Scavenging | 10.35 | [4] |

Signaling Pathways in Plant Defense

While the precise signaling cascades initiated by or involving syringaresinol in plants are still under active investigation, it is hypothesized to interact with key defense-related hormone pathways, such as those of salicylic acid (SA) and jasmonic acid (JA). These pathways are central to the plant's response to biotrophic and necrotrophic pathogens, as well as herbivores.[10][11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mosquito Larvicidal Activity of Lignans from Branches of Cinnamomum camphora chvar. Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants [mdpi.com]

- 8. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudomonas syringae manipulates systemic plant defenses against pathogens and herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coronatine promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas syringae manipulates systemic plant defenses against pathogens and herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Syringaresinol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaresinol, a naturally occurring lignan found in various plants, including Panax ginseng, has garnered significant interest for its diverse pharmacological activities.[1][2] Preliminary in vitro studies have demonstrated its potential as a therapeutic agent with antioxidant, anti-inflammatory, anti-aging, vasorelaxant, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the key in vitro bioactivities of syringaresinol, with a focus on detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Antioxidant Activity

Syringaresinol has shown potent antioxidant effects in various in vitro models. Its radical scavenging capabilities have been primarily evaluated using DPPH and ABTS assays.

Quantitative Data: Antioxidant Activity

| Assay | Parameter | Value (μg/mL) | Source |

| DPPH Radical Scavenging | EC50 | 10.77 | [1] |

| ABTS Radical Scavenging | EC50 | 10.35 | [1] |

Experimental Protocols

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

-

Prepare various concentrations of syringaresinol (e.g., 12.5–200 μg/mL).

-

Prepare a 300 μM DPPH solution in a suitable solvent (e.g., methanol).

-

Mix the syringaresinol solutions with the DPPH solution.

-

Incubate the mixture at 37°C for 15-30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

Calculate the radical scavenging activity using the formula: Radical Scavenging Activity (%) = [(A0 - A1) / A0] x 100 Where A0 is the absorbance of the control (DPPH solution alone) and A1 is the absorbance of the sample.

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1]

-

Prepare various concentrations of syringaresinol (e.g., 12.5–200 μg/mL).

-

Prepare a 7.4 mM ABTS stock solution and a 2.6 mM potassium persulfate stock solution.

-

Mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Mix the syringaresinol solutions with the diluted ABTS•+ solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the radical scavenging activity using the same formula as for the DPPH assay.

Signaling Pathway

Syringaresinol's antioxidant effects are partly mediated by the activation of the Keap1/Nrf2 signaling pathway.[3][4] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes.

Anti-inflammatory Activity

Syringaresinol exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells.[5]

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Stimulant | Inhibited Mediators | Effective Concentration (μM) | Source |

| RAW 264.7 | LPS | NO, PGE2, TNF-α, IL-1β, IL-6 | 25, 50, 100 | [5] |

| RAW 264.7 | LPS | iNOS, COX-2 (protein expression) | 25, 50, 100 | [5] |

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells[5]

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of syringaresinol (e.g., 25, 50, 100 μM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 μL of the supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a standard curve of sodium nitrite to quantify the nitric oxide (NO) concentration.

Signaling Pathway

The anti-inflammatory effects of syringaresinol are mediated through the inhibition of the NF-κB and MAP-Kinase signaling pathways.[5] Syringaresinol suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. It also inhibits the phosphorylation of MAP kinases such as p38, ERK, and JNK.[5][6]

Anti-aging Activity in Skin Cells

Syringaresinol has demonstrated protective effects against skin aging in human HaCaT keratinocytes by mitigating oxidative stress-induced damage.[1]

Quantitative Data: Anti-aging Activity

| Cell Line | Inducer | Effect | Concentration (μg/mL) | Source |

| HaCaT | H₂O₂ | Reduced MMP-2 and MMP-9 expression | 100, 200 | [1] |

| HaCaT | UVA | Suppressed MMP-1 production | Not specified | [6] |

Experimental Protocol: Western Blot for MMPs in HaCaT Cells[1]

-

Culture HaCaT keratinocytes to 80-90% confluency.

-

Pre-treat the cells with syringaresinol (e.g., 100, 200 μg/mL) for a specified time.

-

Induce cellular stress with H₂O₂ (e.g., 500 μM) or irradiate with UVA.

-

Lyse the cells and collect the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MMP-2, MMP-9, or MMP-1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

Signaling Pathway

Syringaresinol's anti-aging effect in skin cells involves the suppression of the MAPK/AP-1 signaling pathway, which leads to a downregulation of Matrix Metalloproteinases (MMPs) that degrade collagen.[6]

Vasorelaxant Activity

Syringaresinol induces vasorelaxation by increasing the production of nitric oxide (NO) in endothelial cells through the activation of endothelial nitric oxide synthase (eNOS).

Signaling Pathway

Syringaresinol promotes eNOS activation and subsequent NO production via two main pathways: the PI3K/Akt pathway and the PLC/Ca²⁺/CaMKKβ/AMPK pathway, both leading to eNOS phosphorylation.[7]

Anti-Melanogenic Activity

In B16F10 melanoma cells, syringaresinol has been shown to inhibit melanogenesis.[8]

Quantitative Data: Anti-Melanogenic Activity

| Cell Line | Effect | Concentration (µg/mL) | Source |

| B16F10 | Inhibited melanin content | 1 - 50 | [8] |

Experimental Protocol: Melanin Content Assay in B16F10 Cells[8]

-

Seed B16F10 cells in a 6-well plate and allow them to adhere.

-

Treat the cells with various concentrations of syringaresinol (e.g., 1-50 µg/mL) for 48-72 hours. Alpha-arbutin can be used as a positive control.

-

Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 475 nm.

-

Normalize the melanin content to the total protein content of each sample.

Conclusion

The preliminary in vitro studies on syringaresinol highlight its significant potential across multiple therapeutic areas. The data presented in this guide, along with the detailed experimental protocols and elucidated signaling pathways, provide a solid foundation for further research and development. Future investigations should focus on translating these in vitro findings into in vivo models to validate the efficacy and safety of syringaresinol for potential clinical applications.

References

- 1. Syringaresinol causes vasorelaxation by elevating nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Syringaresinol causes vasorelaxation by elevating nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Syringaresinol: A Technical Guide to its Nutraceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Syringaresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of syringaresinol's potential as a nutraceutical compound, with a focus on its anti-inflammatory, antioxidant, and anti-aging properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and development.

Biochemical Profile

-

Chemical Name: 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

-

Molecular Formula: C₂₂H₂₆O₈

-

Molecular Weight: 418.4 g/mol

-

Class: Furofuran lignan

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of syringaresinol from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity of Syringaresinol

| Parameter | Cell/Animal Model | Concentration/Dose | Result | Reference |

| NO Production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Significant, dose-dependent reduction | [1][2] |

| PGE₂ Production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Significant, dose-dependent reduction | [1][2] |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Significant, dose-dependent reduction | [1][2] |

| IL-1β Production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Significant, dose-dependent reduction | [1][2] |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Significant, dose-dependent reduction | [1][2] |

| iNOS Protein Expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | LPS-stimulated RAW 264.7 cells | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| Paw Edema | Carrageenan-induced in mice | 30 mg/kg | Suppression of edema | [1] |

| Inflammatory Mediators (NO, PGE₂, IL-6, TNF-α) | IL-1β-activated mouse chondrocytes | 0-100 µM | Dose-dependent decrease | [3] |

Table 2: Antioxidant and Anti-aging Activity of Syringaresinol

| Parameter | Assay/Cell Model | Concentration | Result | Reference |

| DPPH Radical Scavenging | In vitro assay | EC₅₀: 10.77 µg/mL | Potent antioxidant activity | [4] |

| ABTS Radical Scavenging | In vitro assay | EC₅₀: 10.35 µg/mL | Potent antioxidant activity | [4] |

| MMP-1 Production | UVA-irradiated HaCaT keratinocytes & HDFs | Not specified | Suppression | [5][6] |

| MMP-2 and MMP-9 Expression | H₂O₂-treated HaCaT cells | 100, 200 µg/mL | Significant reduction at mRNA and protein levels | [4] |

| Procollagen Release | UVA-irradiated HaCaT keratinocytes & HDFs | Not specified | Attenuation of UVA-induced decrease | [5] |

Table 3: Effects on Signaling Molecules

| Target | Cell Line | Concentration | Effect | Reference |

| eNOS Phosphorylation | HUVECs | 10-30 µM (30 min) | Dose-dependent increase | [3] |

| Akt Phosphorylation | HUVECs | 10-30 µM (30 min) | Dose-dependent increase | [3] |

| AMPK Phosphorylation | HUVECs | 10-30 µM (30 min) | Dose-dependent increase | [3] |

| Intracellular Ca²⁺ Levels | HUVECs | 10-30 µM (30 min) | Dose-dependent increase | [3] |

Key Signaling Pathways Modulated by Syringaresinol

Syringaresinol exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Syringaresinol has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[7][8] It suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7][9] This, in turn, downregulates the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][2] Additionally, syringaresinol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of p38 and JNK, which are upstream regulators of NF-κB.[9]

Antioxidant Signaling: Nrf2 Pathway

Syringaresinol demonstrates significant antioxidant effects, in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Syringaresinol promotes the nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating the expression of enzymes like Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD), thereby reducing reactive oxygen species (ROS).[10]

Vasorelaxation Signaling: AMPK/eNOS Pathway

Syringaresinol induces vasorelaxation by increasing nitric oxide (NO) production in endothelial cells.[12][13] This is achieved through the activation of AMP-activated protein kinase (AMPK) and Akt, which in turn phosphorylate endothelial nitric oxide synthase (eNOS).[13] Syringaresinol also elevates intracellular calcium (Ca²⁺) levels, further contributing to eNOS activation and dimerization, leading to enhanced NO synthesis.[12][13]

References

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Syringaresinol Inhibits UVA-Induced MMP-1 Expression by Suppression of MAPK/AP-1 Signaling in HaCaT Keratinocytes and Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)-Syringaresinol suppressed LPS-induced microglia activation via downregulation of NF-κB p65 signaling and interaction with ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Syringaresinol causes vasorelaxation by elevating nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syringaresinol causes vasorelaxation by elevating nitric oxide production through the phosphorylation and dimerization of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Syringaresinol: From Plant Material to Purified Compound and Cellular Targets

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Syringaresinol is a naturally occurring lignan found in a variety of plant species, including those from the Magnolia, Eucommia, and Panax genera. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. These therapeutic potentials make syringaresinol a promising candidate for drug development. This document provides detailed application notes and protocols for the extraction and purification of syringaresinol from plant materials, as well as an overview of its known interactions with key cellular signaling pathways.

Data Presentation: Comparison of Extraction Methods

The efficiency of syringaresinol extraction is highly dependent on the chosen method and the operational parameters. Below is a summary of quantitative data from various studies, highlighting the yields and key parameters of different extraction techniques.

| Extraction Method | Plant Material | Solvent/Modifier | Key Parameters | Syringaresinol Yield (%) | Reference |

| Maceration/Percolation | Magnolia thailandica (twigs) | Dichloromethane:Methanol (2:1) | Room temperature | ~0.013% (from dried material) | [1] |

| Ultrasound-Assisted Extraction (UAE) | Eucommia ulmoides (leaves) | 85% Ethanol | 60 °C, 30 min, Solid-to-liquid ratio 1:4 (g/mL) | Not specified directly for syringaresinol, but noted for high efficiency for related lignans. | [2] |

| Microwave-Assisted Extraction (MAE) | Propolis | 70% Ethanol | 1 min, 140 W | Not specified for syringaresinol, but generally lower yield than UAE for phenolic compounds. | [3][4] |

| Supercritical Fluid Extraction (SFE) | Labisia pumila (leaves) | CO₂ with 16% Ethanol-Water (78:22) co-solvent | 283 bar, 32 °C | Not specified directly for syringaresinol, but optimized for phenolic compounds. | [5][6] |

Note: The yields can vary significantly based on the plant species, part of the plant used, and the precise extraction conditions. The table provides a comparative overview based on available literature.

Experimental Protocols

Extraction Protocols

This protocol is based on the extraction of syringaresinol from Magnolia thailandica twigs.[1]

-

Sample Preparation: Dry the plant material (e.g., twigs) at room temperature and mill into a fine powder.

-

Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with subsequent purification, pre-extract the powdered plant material with a non-polar solvent like hexane. This can be done by maceration or using a Soxhlet apparatus. Discard the hexane extract.

-

Extraction:

-

Submerge the defatted plant powder in a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation. Alternatively, use a percolation setup for continuous extraction.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

This protocol is a general method adapted for lignan extraction and is noted for its efficiency.[2]

-

Sample Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Extraction:

-

In a suitable vessel, mix the powdered plant material with the extraction solvent (e.g., 85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:4 g/mL).

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic waves at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

-

Filtration and Concentration:

-

After ultrasonication, separate the extract from the solid residue by vacuum filtration.

-

Concentrate the extract using a rotary evaporator to obtain the crude extract.

-

SFE is a green extraction technique that uses supercritical fluids, most commonly CO₂, as the solvent.[5][6]

-

Sample Preparation: Dry and grind the plant material to a consistent particle size.

-

SFE System Setup:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Set the desired extraction parameters:

-

Pressure: e.g., 283 bar

-

Temperature: e.g., 32 °C

-

Co-solvent: e.g., 16% ethanol-water mixture (78:22 v/v) to increase the polarity of the supercritical CO₂.

-

-

-

Extraction:

-

Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

-

Introduce the co-solvent into the supercritical CO₂ stream.

-

Pass the supercritical fluid through the extraction vessel to dissolve the target compounds.

-

-

Collection:

-

Depressurize the fluid in the separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-